molecular formula C7H11F3S B2580885 [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol CAS No. 2567503-36-8

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol

Cat. No.: B2580885
CAS No.: 2567503-36-8
M. Wt: 184.22
InChI Key: WRVOPEHTLSBRRW-UHFFFAOYSA-N
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Description

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol: is a chemical compound with the molecular formula C7H11F3S. It is known for its unique structural features, which include a cyclobutyl ring substituted with a trifluoromethyl group and a methanethiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol involves its interaction with molecular targets through its functional groups. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)cyclobutyl]methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3S/c1-6(4-11)2-5(3-6)7(8,9)10/h5,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVOPEHTLSBRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(F)(F)F)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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